4-N-BOC-环己基乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyclohexene derivatives, such as 4-N-BOC-cyclohexyacetic acid methyl ester, often involves strategic chemical reactions that include ring-closing metathesis and Grignard reactions. A notable method involves the diastereoselective synthesis using readily available L-serine, highlighting an innovative approach to constructing the cyclohexene skeleton with functionalized side chains (Xin Cong & Z. Yao, 2006).

Molecular Structure Analysis

The molecular architecture of compounds similar to 4-N-BOC-cyclohexyacetic acid methyl ester, such as MIDA-protected boronate esters, showcases unique structural features. These compounds are characterized by their stability and the presence of a B-N dative bond, with vibrational spectroscopy studies providing insights into their molecular vibrations (Dana N. Reinemann et al., 2011).

Chemical Reactions and Properties

Chemical properties of related compounds emphasize the role of ester and amino groups in mediating synthetic transformations. For example, the N-Boc group serves as a protective group, facilitating the synthesis of various natural and unnatural amino acid esters through critical deprotection methods that maintain the integrity of sensitive functionalities (A. Karmakar et al., 2018).

Physical Properties Analysis

While specific physical properties of 4-N-BOC-cyclohexyacetic acid methyl ester are not directly reported, related research on boronate esters and cyclohexene derivatives provides a foundation for understanding solubility, stability, and reactivity. These properties are crucial for their handling and application in various chemical reactions.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds like 4-N-BOC-cyclohexyacetic acid methyl ester are influenced by their functional groups and molecular structure. Research on related compounds highlights the importance of the Boc group for N-protection/deprotection and the influence of ester functionalities on the compound's reactivity and application in synthesis (T. Maki et al., 2005).

科学研究应用

保护非蛋白氨基酸的合成

类似于4-N-BOC-环己基乙酸甲酯的衍生物在保护非蛋白氨基酸的合成中有显著的应用。例如,已经开发了一种合成策略,用于制备2,3- l-二氨基丙酸(l-Dap)的正交保护甲酯,其中碱敏感的保护基9-芴甲氧羰基(Fmoc)与酸敏感的叔丁氧羰基(Boc)基团配对。这种方法具有重要意义,因为它利用还原胺化和氧化过程,同时通过所有合成步骤保留了起始物质的碳原子的手性 (Temperini et al., 2020)。

用于组合化学的支架制备

4-N-BOC-环己基乙酸甲酯的衍生物还被用于制备组合化学的支架。通过使用正交保护的衍生物(N-4处的Boc和6-CO2H处的甲酯),制备了具有构象刚性、冠状形状的六氢-2-氧-1,4-二氮杂环己酸支架。通过各种化学反应对这种支架进行多样化,表明其在复杂分子结构开发中的实用性 (Penning & Christoffers, 2012)。

未保护氨基酸的直接酰胺化

在另一个应用中,使用商业可获得的硼酸酯B(OCH2CF3)3,实现了α-氨基酸的直接酰胺化,表明了一种无保护基直接酰胺化的方法。这种方法对于合成具有药用相关性化合物具有重要意义,展示了Boc保护氨基酸衍生物在药物化学中的多功能性 (Lanigan et al., 2016)。

氨基的Boc保护

此外,Boc保护衍生物已被用于氨基的N-Boc保护。这个过程以其效率和化学选择性而闻名,特别是在将光学纯氨基醇和氨基酸甲酯转化为相应的光学纯N-Boc衍生物时。这种方法结合了均相和非均相催化的优势,包括高产率和选择性 (Sunitha et al., 2008)。

安全和危害

I couldn’t find specific safety and hazard information for 4-N-BOC-cyclohexyacetic acid methyl ester. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

未来方向

Unfortunately, I couldn’t find specific information on the future directions of research or applications involving 4-N-BOC-cyclohexyacetic acid methyl ester. As a research chemical, its use will likely depend on the specific needs and goals of the research it is involved in1.

属性

IUPAC Name |

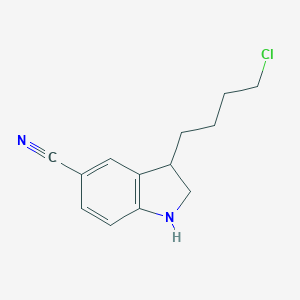

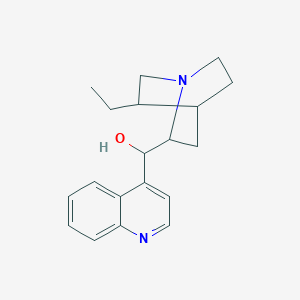

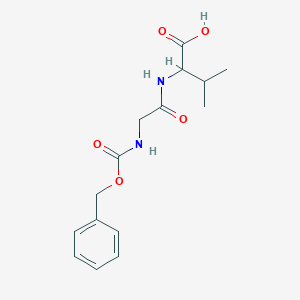

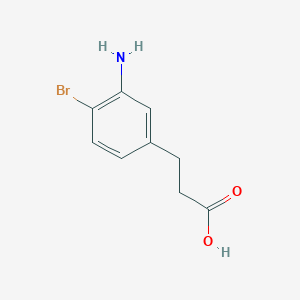

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFRNBCZWTZJHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649883 |

Source

|

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-BOC-cyclohexyacetic acid methyl ester | |

CAS RN |

215789-45-0 |

Source

|

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)

![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)